Famciclovir

Übersicht

Beschreibung

Famciclovir ist ein guanosinanaloges antivirales Medikament, das hauptsächlich zur Behandlung von Herpesvirusinfektionen eingesetzt wird, darunter Herpes zoster (Gürtelrose) und Genitalherpes. Es ist ein Prodrug von Penciclovir, d. h. es wird im Körper in die aktive Verbindung Penciclovir umgewandelt. This compound ist bekannt für seine höhere orale Bioverfügbarkeit im Vergleich zu Penciclovir, was es bei oraler Einnahme effektiver macht .

Wirkmechanismus

Target of Action

Famciclovir is an antiviral drug that primarily targets herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), and varicella zoster virus (VZV) . These viruses are responsible for conditions such as cold sores, genital herpes, and shingles .

Mode of Action

This compound is a prodrug that undergoes rapid biotransformation to the active antiviral compound penciclovir . Penciclovir, upon intracellular uptake, is monophosphorylated by virally-encoded thymidine kinase and subsequently converted to a triphosphate by cellular enzymes . Penciclovir triphosphate preferentially inhibits the DNA polymerase of susceptible viruses . At clinically relevant levels, there is no substantial effect upon cellular DNA polymerase, thereby minimizing side effects to the host .

Biochemical Pathways

The biochemical pathway of this compound involves its conversion to penciclovir, which is then phosphorylated to form penciclovir triphosphate. This compound competes with deoxyguanosine triphosphate to inhibit HSV-2 polymerase . As a result, herpes viral DNA synthesis and replication are selectively inhibited .

Pharmacokinetics

This compound undergoes extensive first-pass metabolism to penciclovir, and essentially no parent compound is recovered from plasma or urine . Penciclovir plasma concentrations reach a maximum less than 1 hour after this compound administration in fasting individuals, but are delayed if this compound is taken within 2 hours of a meal . Over the likely therapeutic dose range of this compound 125mg to 750mg, the pharmacokinetics of penciclovir are linear . The volume of distribution of penciclovir after intravenous administration is more than 1 L/kg, indicating extensive distribution into the tissue .

Result of Action

The result of this compound’s action is the inhibition of viral DNA synthesis and replication, which prevents the spread of the herpes virus within the host . This leads to the alleviation of symptoms associated with herpes virus infections, such as cold sores, genital herpes, and shingles .

Wissenschaftliche Forschungsanwendungen

Famciclovir hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Studien zu den Polymorphen von this compound und seinen Kristallstrukturen.

Medizin: Klinische Studien zur Bewertung seiner Wirksamkeit bei der Behandlung von Herpesvirusinfektionen und seiner Pharmakokinetik beim Menschen

Wirkmechanismus

This compound wird im Körper schnell in Penciclovir umgewandelt. Penciclovir wird durch die virale Thymidinkinase phosphoryliert, um Penciclovirtriphosphat zu bilden, das die virale DNA-Polymerase hemmt, indem es mit Desoxyguanosintriphosphat konkurriert. Diese selektive Hemmung der viralen DNA-Synthese und -Replikation unterdrückt effektiv die Replikation von Herpesviren .

Biochemische Analyse

Biochemical Properties

Famciclovir undergoes rapid biotransformation to the active antiviral compound penciclovir . Penciclovir has inhibitory activity against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2) and varicella zoster virus (VZV) . The conversion of this compound to penciclovir involves enzymes in the first-pass metabolism .

Cellular Effects

This compound, once converted to penciclovir, inhibits the DNA polymerase of susceptible viruses . This results in the selective inhibition of herpes viral DNA synthesis and replication . This compound is used for the treatment of recurrent cold sores and genital herpes in healthy patients and patients with HIV, and to manage herpes zoster .

Molecular Mechanism

The active compound, penciclovir, upon intracellular uptake, is monophosphorylated by virally-encoded thymidine kinase and subsequently converted to a triphosphate by cellular enzymes . Penciclovir triphosphate competes with deoxyguanosine triphosphate to inhibit HSV-2 polymerase . Consequently, herpes viral DNA synthesis and replication are selectively inhibited .

Dosage Effects in Animal Models

In animal models, this compound has been shown to be effective. For example, in cats, this compound has been used for the treatment of feline herpesvirus infections . The recommended dose is 90mg/kg three times daily for three weeks

Metabolic Pathways

This compound is converted to penciclovir through first-pass metabolism . This process involves the deacetylation and oxidation of this compound . The active compound, penciclovir, is then phosphorylated by viral thymidine kinase to a monophosphate form, which is subsequently converted to a triphosphate form by cellular enzymes .

Subcellular Localization

Once converted to penciclovir, it is taken up intracellularly

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

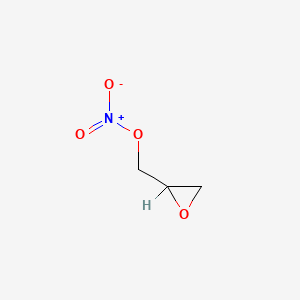

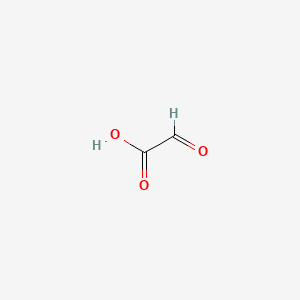

Die Synthese von Famciclovir umfasst mehrere wichtige Schritte. Ein gängiges Verfahren beginnt mit Guanidinnitrat und Diethylmalonat als Ausgangsmaterialien. Diese werden unter alkalischen Bedingungen einer Ringschlussreaktion unterzogen, um 2-Amino-4,6-pyrimidindiol zu bilden. Dieser Zwischenstoff wird dann chloriert, um 2-Amino-4,6-dichloropyrimidin zu produzieren, das mit 2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethyl-1-amin reagiert, um 6-Chlor-N-(2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethyl)pyrimidin-2,4-diamin zu erzeugen. Anschließende Reaktionen mit Natriumnitrit unter sauren Bedingungen, gefolgt von Reduktion, Dechlorierung, Ringschluss und Veresterung, ergeben this compound .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet typischerweise den Einsatz von Katalysatoren und Phasentransferkatalyse, um die Reaktionsausbeute und -effizienz zu verbessern. Beispielsweise wird 2-Amino-6-chlorpurin mit 3-Brompropan-1,1,1-triethylformiat unter Phasentransferkatalyse kondensiert. Das resultierende Produkt wird decarboxyliert, reduziert und verestert, um this compound zu produzieren. Dieses Verfahren ist vorteilhaft aufgrund seiner Einfachheit, hohen Ausbeute und geringen Kosten, was es für die großtechnische Produktion geeignet macht .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Famciclovir durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Zwischenprodukte zu bilden.

Reduktion: Reduktionsreaktionen sind an der Synthese von this compound aus seinen Vorläufern beteiligt.

Substitution: Chlorierung und andere Substitutionsreaktionen sind wichtige Schritte im Syntheseprozess.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei der Synthese von this compound verwendet werden, sind Guanidinnitrat, Diethylmalonat, Natriumnitrit und verschiedene Katalysatoren wie Palladium auf Kohlenstoff (Pd-C). Reaktionsbedingungen beinhalten oft alkalische oder saure Umgebungen, Phasentransferkatalyse und Hydrierung .

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist this compound selbst, das dann im Körper in die aktive antivirale Verbindung Penciclovir umgewandelt wird .

Vergleich Mit ähnlichen Verbindungen

Famciclovir ähnelt anderen antiviralen Medikamenten wie Aciclovir und Valaciclovir. Es hat jedoch einige einzigartige Eigenschaften:

Höhere orale Bioverfügbarkeit: Im Vergleich zu Penciclovir hat this compound eine höhere orale Bioverfügbarkeit, was es bei oraler Einnahme effektiver macht

Längere intrazelluläre Halbwertszeit: Penciclovirtriphosphat, die aktive Form von this compound, hat eine längere intrazelluläre Halbwertszeit im Vergleich zu Aciclovirtriphosphat.

Ähnliche Verbindungen: Andere ähnliche Verbindungen sind Aciclovir, Valaciclovir und Ganciclovir, die ebenfalls zur Behandlung von Herpesvirusinfektionen eingesetzt werden.

Die einzigartigen Eigenschaften von this compound machen es zu einem wertvollen antiviralen Medikament mit einer breiten Palette von Anwendungen in der Medizin und wissenschaftlichen Forschung.

Eigenschaften

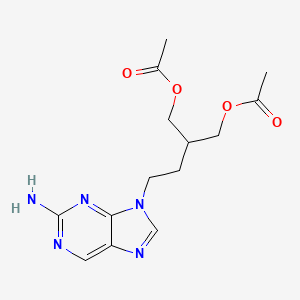

IUPAC Name |

[2-(acetyloxymethyl)-4-(2-aminopurin-9-yl)butyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O4/c1-9(20)22-6-11(7-23-10(2)21)3-4-19-8-17-12-5-16-14(15)18-13(12)19/h5,8,11H,3-4,6-7H2,1-2H3,(H2,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXKWVWZWMLJEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CCN1C=NC2=CN=C(N=C21)N)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023038 | |

| Record name | Famciclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Famciclovir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014570 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Solubility in water (25 °C): > 25% w/v initially; rapidly precipitates as sparingly soluble monohydrate (2-3% w/v), Freely soluble in acetone, methanol; sparingly soluble in ethanol, isopropanol, 1.32e+00 g/L | |

| Record name | Famciclovir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Famciclovir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014570 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Famciclovir undergoes rapid biotransformation to the active antiviral compound penciclovir, which has inhibitory activity against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2) and varicella zoster virus (VZV). In cells infected with HSV-1, HSV-2 or VZV, viral thymidine kinase phosphorylates penciclovir to a monophosphate form that, in turn, is converted to penciclovir triphosphate by cellular kinases. In vitro studies demonstrate that penciclovir triphosphate inhibits HSV-2 DNA polymerase competitively with deoxyguanosine triphosphate. Consequently, herpes viral DNA synthesis and, therefore, replication are selectively inhibited., Famciclovir is a prodrug of penciclovir, which has demonstrated inhibitory activity against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2) and varicella zoster virus (VZV). In cells infected with HSV-1, HSV-2 or VZV, the viral thymidine kinase phosphorylates penciclovir to a monophosphate form that, in turn, is converted by cellular kinases to the active form penciclovir triphosphate. Biochemical studies demonstrate that penciclovir triphosphate inhibits HSV-2 DNA polymerase competitively with deoxyguanosine triphosphate. Consequently, herpes viral DNA synthesis and, therefore, replication are selectively inhibited. Penciclovir triphosphate has an intracellular half-life of 10 hours in HSV-1-, 20 hours in HSV-2- and 7 hours in VZV-infected cells grown in culture. However, the clinical significance of the intracellular half-life is unknown. | |

| Record name | Famciclovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00426 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Famciclovir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White shiny plates from ethyl acetate-hexane | |

CAS No. |

104227-87-4 | |

| Record name | Famciclovir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104227-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Famciclovir [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104227874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Famciclovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00426 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | famciclovir | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Famciclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(acetyloxy)methyl]-4-(2-amino-9H-purin-9-yl)butyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FAMCICLOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QIC03ANI02 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Famciclovir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Famciclovir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014570 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

102-104 °C, 102 - 104 °C | |

| Record name | Famciclovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00426 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Famciclovir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Famciclovir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014570 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

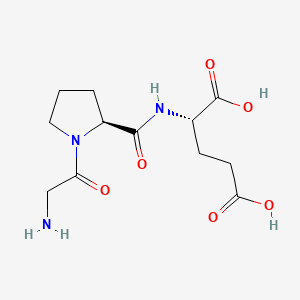

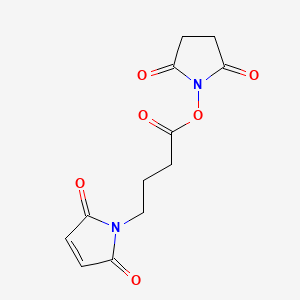

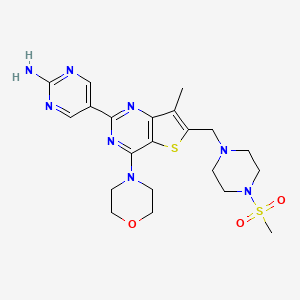

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one](/img/structure/B1671959.png)

![4-cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B1671978.png)

![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B1671980.png)